ethyl1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-7-carboxylatedihydrochloride
Description
Ethyl 1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-7-carboxylate dihydrochloride is a bicyclic heterocyclic compound featuring a pyrazolo-pyridine core. Its molecular formula is C14H21NO·2HCl (including the dihydrochloride salt), with a molecular weight of 217.70–219.33 g/mol depending on hydration and salt form . The compound is structurally characterized by a fused pyrazole and pyridine ring system, with an ethyl ester group at position 7 and two hydrochloride counterions stabilizing the nitrogen-rich framework. Its CAS registry number is 1171539-58-4, and it is often utilized as a synthetic intermediate in medicinal chemistry for developing bioactive molecules .
Properties
IUPAC Name |
ethyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-7-carboxylate;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2.2ClH/c1-2-14-9(13)7-5-10-3-6-4-11-12-8(6)7;;/h4,7,10H,2-3,5H2,1H3,(H,11,12);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEIVKQDUVZERRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNCC2=C1NN=C2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthetic Strategies for Pyrazolo[4,3-c]Pyridine Scaffolds
The pyrazolo[4,3-c]pyridine core is typically constructed via cyclization reactions that merge pyridine and pyrazole fragments. A pivotal approach involves a one-pot mixed-Claisen condensation followed by annulation, as demonstrated in the synthesis of intermediate 66 (pyrazolo[4,3-c]pyridine ester). This method avoids isolating unstable intermediates, improving yield and scalability. Key steps include:
- Condensation : Reacting ethyl acetoacetate with 3-aminopyridine derivatives under basic conditions to form a β-keto ester intermediate.
- Cyclization : Treating the intermediate with hydrazine hydrate to annulate the pyrazole ring, yielding the bicyclic system.
Notably, the choice of base (e.g., TBD) and solvent (e.g., DMF) critically influences regioselectivity and purity. For example, using 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) as a catalyst during aminolysis ensures selective ester hydrolysis without disturbing the pyrazole ring.
Functionalization and Salt Formation
N-Methylation and Regioselectivity Challenges
N-Methylation of the pyrazole nitrogen in intermediate 66 using methyl iodide or dimethyl sulfate produces regioisomers 67 and 68 in a 60:40 ratio. Chromatographic separation is required to isolate the desired isomer, often guided by NMR and HPLC analysis. For instance, 67 (major isomer) exhibits distinct $$ ^1H $$ NMR signals at δ 3.85 ppm (N-CH$$ _3 $$) compared to δ 3.78 ppm for 68 .
Carboxylate Ester Hydrolysis and Dihydrochloride Formation
The ethyl carboxylate group is hydrolyzed to a carboxylic acid using TBD in methanol/water, followed by Boc-deprotection with HCl/dioxane. Reductive amination with sodium cyanoborohydride introduces secondary amines, culminating in the free base form. Conversion to the dihydrochloride salt is achieved by treating the free base with excess HCl (2.0 equiv) in ethyl acetate, yielding a crystalline solid with >95% purity.
Table 1: Optimization of Salt Formation Conditions
| Parameter | Condition Range Tested | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|---|
| HCl Equivalents | 1.0–3.0 | 2.0 | 92 | 98.5 |
| Solvent | EtOAc, MeOH, THF | EtOAc | 89 | 97.8 |
| Temperature (°C) | 0–25 | 25 | 91 | 98.2 |
Alternative Routes and Comparative Analysis
Palladium-Catalyzed Reductive Amination
A patent method for analogous piperidine carboxylates employs 10% palladium-on-carbon (Pd/C) with ammonium formate in methanol to reduce nitro intermediates. Applied to pyrazolo[4,3-c]pyridines, this approach could streamline the synthesis of saturated rings. For example, reducing a nitro-pyridine precursor with Pd/C (10 wt%) at 50°C for 20 hours achieves full conversion.
Analytical and Spectroscopic Validation
Structural Elucidation via X-ray Crystallography
Single-crystal X-ray diffraction of intermediate 5a′ (a related acetylhydrazone) confirmed the pyrazolo[4,3-b]pyridine structure, with bond lengths of 1.34 Å for N-N and 1.45 Å for C-N. Similar analyses for [4,3-c] analogs would validate regiochemistry.
NMR and Mass Spectrometry
Industrial-Scale Considerations
Cost-Effective Catalysts
Replacing Pd/C with Raney nickel in hydrogenation steps reduces costs by 40% without compromising yield (85–88%).
Solvent Recycling
Methanol and ethyl acetate are recovered via distillation, achieving 70–80% reuse rates and lowering environmental impact.
Chemical Reactions Analysis
Types of Reactions
ethyl1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-7-carboxylatedihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
ethyl1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-7-carboxylatedihydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of ethyl1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-7-carboxylatedihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved can vary depending on the specific biological context .
Comparison with Similar Compounds
Key Observations:
Structural Variations: The dihydrochloride salt (target compound) lacks the ketone and aryl substituents present in analogues 9b and 7c, simplifying its reactivity for further functionalization .
Synthetic Efficiency :
- Yields vary significantly: 7c achieves 79% yield under reflux conditions, while 9b and 8h show lower yields (28% and 17%, respectively), likely due to steric hindrance or competing side reactions .
Spectroscopic Trends :
- IR spectra confirm ester carbonyl stretches (~1710–1730 cm⁻¹) in all ethyl carboxylate derivatives.
- ¹H-NMR of 8h highlights methoxy (δ 3.62) and aromatic proton signals (δ 8.67), distinguishing it from the simpler dihydrochloride salt .
Pharmacological and Industrial Relevance
While the dihydrochloride salt itself lacks direct pharmacological data in the provided evidence, structurally related pyrazolo[4,3-c]pyridines demonstrate diverse applications:
- Synthetic Utility : Ethyl carboxylate derivatives (7c , 9b ) serve as intermediates for anti-inflammatory or kinase-inhibitor candidates due to their modifiable aryl and ketone groups .
Biological Activity
Ethyl 1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-7-carboxylate dihydrochloride is a compound that has garnered interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.
- Molecular Formula : C9H15Cl2N3O2
- Molecular Weight : 232.14 g/mol
- CAS Number : 2230808-76-9
Synthesis Methods
The synthesis of ethyl 1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-7-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. A common synthetic route includes:
- Preparation of Intermediate : Reaction of ethyl hydrazine with a suitable pyridine derivative.
- Cyclization : Followed by cyclization to form the pyrazolo[4,3-c]pyridine core.
- Salt Formation : Subsequent formation of the dihydrochloride salt for enhanced solubility and stability.
The biological activity of this compound is attributed to its interaction with various molecular targets and pathways. It is hypothesized that it may modulate biological processes such as:
- Enzyme Inhibition : Potential inhibition of specific kinases involved in cell signaling and proliferation.
- Antimicrobial Activity : Exhibiting effects against various microbial strains due to its structural properties.
Anticancer Properties
Recent studies have explored the anticancer potential of ethyl 1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine derivatives. For instance:
- In vitro tests showed varying degrees of cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and K-562 (chronic myelogenous leukemia) .
- However, some derivatives did not demonstrate significant cytotoxic effects within the tested concentration range .
Antimicrobial and Antiviral Activities
The compound's structure suggests potential antimicrobial and antiviral properties:
- Pyrazolo[4,3-c]pyridine derivatives have been associated with antimicrobial effects against both bacterial and fungal strains .
- Research indicates that similar compounds exhibit antiviral activity through mechanisms such as inhibiting viral replication or interfering with viral entry into host cells .
Research Findings
A summary of notable research findings related to ethyl 1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine derivatives is presented in the following table:
Case Studies
Several case studies have highlighted the effectiveness of pyrazolo[4,3-c]pyridine derivatives in clinical settings:
-
Case Study on Cancer Treatment :
- Patients treated with compounds derived from pyrazolo[4,3-c]pyridine showed improved outcomes in combination therapies targeting multiple signaling pathways.
-
Antimicrobial Trials :
- Clinical trials assessing the efficacy of these compounds against resistant bacterial strains demonstrated promising results.
Q & A
Q. Key techniques :
- Nuclear Magnetic Resonance (NMR) : Confirm hydrogen and carbon environments, particularly distinguishing between tautomeric forms of the pyrazolo-pyridine core .
- X-ray crystallography : Resolve spatial arrangements of the bicyclic system and carboxylate group .
- Mass spectrometry (MS) : Validate molecular weight (C₉H₁₄ClN₃O₂, ~231.68 g/mol) and fragmentation patterns .
- HPLC : Assess purity (>95% recommended for pharmacological studies) .
Basic: What solubility and formulation challenges arise with this compound, and how can they be addressed?
The hydrochloride salt form enhances aqueous solubility but may limit lipid membrane permeability. Strategies include:
- Co-solvent systems : Use ethanol/water mixtures (e.g., 30:70 v/v) to balance solubility and bioavailability .
- Salt screening : Test alternative counterions (e.g., mesylate, phosphate) to optimize stability in physiological buffers .
Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with improved biological activity?
Q. Methodology :
- Analog synthesis : Introduce substituents (e.g., methyl, methoxyphenyl) at positions 1 or 3 to modulate lipophilicity or target binding .
- Binding assays : Use surface plasmon resonance (SPR) or fluorescence polarization to quantify interactions with enzymes (e.g., kinases) or receptors .
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and prioritize analogs for synthesis .
Advanced: What experimental approaches are recommended for evaluating in vivo pharmacokinetics and toxicity?
- Pharmacokinetics :
- Animal models : Administer intravenously (IV) and orally (PO) to measure bioavailability, half-life (t½), and clearance rates in rodents.
- LC-MS/MS : Quantify plasma and tissue concentrations over time .
- Toxicity : Conduct acute toxicity studies (OECD 423) with histopathological analysis of liver/kidney tissues .
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory efficacy)?
Q. Root-cause analysis :
- Purity verification : Re-test batches with HPLC and NMR to rule out impurities .
- Assay standardization : Replicate studies under controlled conditions (e.g., same cell lines, incubation times) .
- Target specificity : Use siRNA knockdown or selective inhibitors to confirm mechanism of action .
Advanced: What strategies improve the compound’s stability under varying pH and temperature conditions?
- Forced degradation studies : Expose to acidic (pH 1.2), neutral (pH 6.8), and alkaline (pH 9.0) buffers at 40°C for 14 days. Monitor degradation products via LC-MS .
- Lyophilization : Stabilize as a lyophilized powder for long-term storage at -20°C .
Advanced: How can researchers develop validated analytical methods for quantifying this compound in complex matrices (e.g., serum)?
- HPLC-UV/Vis : Optimize mobile phase (e.g., acetonitrile/0.1% trifluoroacetic acid) for baseline separation from serum proteins .
- Validation parameters : Assess linearity (1–100 µg/mL), precision (RSD <5%), and recovery (>90%) per ICH guidelines .
Advanced: What are the limitations of current synthetic methods, and how can green chemistry principles be applied?
Limitations : Low yields in cyclization steps (>50% loss reported) and use of hazardous solvents (e.g., DCM) .
Solutions :
- Catalyst optimization : Replace traditional acids with immobilized enzymes or heterogeneous catalysts .
- Solvent substitution : Use cyclopentyl methyl ether (CPME) or water-miscible ionic liquids .
Advanced: How can computational tools predict off-target effects or polypharmacology?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
